2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide

Catalog No.
S712402
CAS No.
436092-97-6
M.F
C13H18N6O
M. Wt
274.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-...

CAS Number

436092-97-6

Product Name

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-tert-butylacetamide

Molecular Formula

C13H18N6O

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C13H18N6O/c1-13(2,3)15-11(20)8-19-17-12(16-18-19)9-4-6-10(14)7-5-9/h4-7H,8,14H2,1-3H3,(H,15,20)

InChI Key

LKXQNPJYUKURCT-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N

Canonical SMILES

CC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide is a synthetic compound characterized by its unique tetrazole ring structure and an amino group attached to a phenyl moiety. The molecular formula for this compound is C₁₃H₁₈N₆O, and it has a molecular weight of 278.33 g/mol. The compound features a tert-butyl group, which contributes to its lipophilicity, potentially enhancing its biological activity and interaction with various biological targets .

The reactivity of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide can be attributed to the presence of functional groups such as the tetrazole and amine. The tetrazole ring can undergo nucleophilic substitution reactions, while the amino group can participate in acylation or alkylation reactions. These properties make it suitable for further derivatization to explore structure-activity relationships in medicinal chemistry .

Research indicates that compounds containing tetrazole rings exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Specifically, derivatives of tetrazole have been studied for their role as inhibitors of amine oxidase enzymes, which are implicated in various pathological conditions. The presence of the amino group in this compound may enhance its interaction with biological targets, potentially leading to significant therapeutic effects .

The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide typically involves the following steps:

  • Formation of the Tetrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Amino Group: An aromatic amine can be reacted with the tetrazole precursor to introduce the 4-amino-phenyl substituent.
  • Acetamide Formation: The final step involves acylating the amine with tert-butyl acetic anhydride or a similar reagent to yield the target compound.

These methods allow for variations in substituents, enabling the exploration of structure-activity relationships .

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting amine oxidases or related pathways.
  • Biochemical Research: It can serve as a probe in studies involving enzyme inhibition or modulation.
  • Material Science: Due to its unique chemical structure, it may find applications in developing new materials with specific properties .

Studies on similar compounds have shown that tetrazole derivatives can interact with various biological macromolecules, including proteins and nucleic acids. The interaction studies often focus on assessing binding affinities and inhibition constants against specific enzymes like amine oxidases. This compound's unique structure may provide insights into its binding mechanisms and efficacy compared to other known inhibitors .

Several compounds share structural similarities with 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Attributes
2-[5-(Phenyl)-tetrazol-2-yl]-N-methyl-acetamidePhenyl instead of amino-substituted phenylLess polar due to absence of amino group
2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamideChlorinated phenyl groupPotentially increased lipophilicity
2-[5-(3-Amino-thiazol-2-yl)-tetrazol-2-yl]-N-tert-butyl-acetamideThiazole ring instead of phenylDifferent biological activity profile

The uniqueness of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to these similar compounds .

Nucleophilic aromatic substitution represents a fundamental synthetic pathway for constructing tetrazole derivatives bearing aromatic substituents [1]. The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide through nucleophilic aromatic substitution involves the strategic activation of aromatic systems to facilitate nucleophilic attack by tetrazole moieties . Research has demonstrated that the incorporation of electron-withdrawing groups on the aromatic ring significantly enhances the electrophilic character of the aromatic carbon centers, thereby promoting nucleophilic substitution reactions [3].

The mechanism typically proceeds through the formation of a Meisenheimer complex intermediate, where the nucleophilic tetrazole nitrogen attacks the electron-deficient aromatic carbon [1]. Studies have shown that 5-(aryl)tetrazoles protected with nitrogen-cumyl groups react efficiently with organolithium reagents to achieve nucleophilic aromatic substitution of methoxy groups positioned ortho to the tetrazole ring [1]. The reaction conditions generally require the use of strong bases such as n-butyllithium in ethereal solvents at controlled temperatures ranging from 0°C to room temperature [1].

Optimization strategies for nucleophilic aromatic substitution routes focus on the selection of appropriate leaving groups and reaction conditions [3]. Methoxy groups have proven to be effective nucleofugic groups in tetrazole-activated substitution reactions, providing superior results compared to fluorine substituents [1]. The reaction typically requires three equivalents of organolithium reagent to achieve acceptable yields, with reaction times extending from one hour at 0°C to fourteen hours at room temperature [1].

The regioselectivity of nucleophilic aromatic substitution can be controlled through the strategic placement of activating groups on the aromatic ring [4]. Research indicates that the tetrazole ring system provides sufficient activation for nucleophilic attack when properly protected, particularly when employing nitrogen-2-cumyl protection strategies [1]. The deprotection of cumyl-protected tetrazoles can be accomplished using boron trifluoride etherate in the presence of thiol reagents, yielding the desired unprotected tetrazole products in excellent yields [1].

Multicomponent Reaction Approaches for Tetrazole Assembly

Multicomponent reactions have emerged as powerful synthetic tools for the construction of tetrazole rings, offering advantages in terms of atom economy, efficiency, and convergence [5] [6]. The synthesis of tetrazole derivatives through multicomponent approaches typically involves the combination of three or more reactive components in a single reaction vessel, leading to the formation of complex heterocyclic structures [7] [8].

The most prevalent multicomponent reaction for tetrazole synthesis involves the [3+2] cycloaddition of sodium azide with nitriles in the presence of appropriate catalysts [7] [9]. Research has demonstrated that cobalt(II) complexes with tetradentate ligands such as N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine effectively catalyze this transformation [9]. The reaction proceeds through the initial formation of a cobalt-diazido intermediate, which has been isolated and structurally characterized, providing mechanistic insights into the catalytic cycle [9].

Temperature and solvent selection play critical roles in optimizing multicomponent tetrazole synthesis [7]. Studies have shown that dimethyl sulfoxide provides the most favorable reaction environment, yielding tetrazole products in up to 99% efficiency when employing appropriate catalyst loadings [7]. The reaction temperature typically ranges from 60°C to 180°C, with optimal results achieved at 110°C for reaction periods extending from one to forty-eight hours [10].

Catalyst optimization in multicomponent tetrazole synthesis has focused on the development of recoverable and environmentally friendly systems [10]. Acid-activated attapulgite and acidic ion exchange resins have proven effective as heterogeneous catalysts, allowing for catalyst recovery and reuse while maintaining high product yields [10]. The catalyst loading typically ranges from 5% to 50% by weight relative to the nitrile substrate, with optimal performance achieved at intermediate loading levels [10].

Catalyst TypeTemperature (°C)Reaction Time (h)Yield (%)Catalyst Recovery
Cobalt(II) Complex1101299No
Acid Attapulgite1101088Yes
Ion Exchange Resin120885Yes
No Catalyst1804815N/A

The scope of multicomponent tetrazole synthesis encompasses a wide range of nitrile substrates, including aromatic, aliphatic, and heterocyclic derivatives [7] [8]. Electron-rich nitriles generally require milder reaction conditions and shorter reaction times compared to electron-deficient substrates [7]. The reaction tolerates various functional groups, making it suitable for the synthesis of complex tetrazole derivatives with multiple substituents [6].

tert-Butyl Acetamide Group Incorporation Techniques

The incorporation of tert-butyl acetamide functionality into organic molecules presents unique synthetic challenges due to the steric bulk of the tert-butyl group and the specific requirements for amide bond formation [11] [12]. Several synthetic strategies have been developed for the efficient construction of N-tert-butyl amides, each offering distinct advantages depending on the specific substrate and reaction conditions [13] [14].

The Ritter reaction represents one of the most widely employed methods for tert-butyl amide synthesis, involving the reaction of nitriles with tert-butyl cation sources under acidic conditions [11] [14]. Research has demonstrated that tert-butyl acetate serves as a superior source of tert-butyl carbocation compared to tert-butanol, providing improved yields and reaction efficiency [11] [14]. The reaction typically employs oxalic acid dihydrate as a catalyst under solvent-free conditions, achieving high yields while minimizing environmental impact [11] [14].

Alternative approaches to tert-butyl amide formation include the use of di-tert-butyl dicarbonate as a tert-butyl source in combination with nitriles [13]. This method offers mild reaction conditions and broad substrate scope, making it particularly suitable for sensitive substrates that may not tolerate the acidic conditions required for traditional Ritter reactions [13]. The reaction proceeds through the formation of an activated intermediate that readily reacts with nitriles to form the desired amide products [13].

Direct amide coupling represents another important strategy for tert-butyl acetamide incorporation, particularly when starting from preformed carboxylic acid substrates [12] [15]. The coupling of carboxylic acids with tert-butylamine requires careful selection of coupling reagents and reaction conditions due to the reduced nucleophilicity of the sterically hindered amine [12]. Research has shown that the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine, and catalytic amounts of 1-hydroxybenzotriazole provides optimal results for electron-deficient substrates [12].

Coupling MethodReagentsTemperature (°C)Time (h)Yield (%)
Ritter ReactionOxalic Acid/tert-Butyl Acetate250.585-92
Di-tert-butyl DicarbonateBase Catalyst80475-88
Direct CouplingEDC/DMAP/HOBt23572-89
Mixed AnhydrideIsobutyl Chloroformate0265-78

The optimization of tert-butyl acetamide synthesis requires careful consideration of reaction stoichiometry and purification protocols [11] [14]. Excess tert-butyl cation sources can lead to side reactions and reduced product purity, while insufficient amounts result in incomplete conversion [11]. The typical molar ratio of nitrile to tert-butyl source ranges from 1:1 to 1:1.5, depending on the specific reaction conditions and substrate reactivity [14].

Solvent selection significantly impacts the efficiency of tert-butyl amide formation reactions [12] [15]. Polar aprotic solvents such as acetonitrile and dichloromethane generally provide optimal results for coupling reactions, while the Ritter reaction can be conducted under solvent-free conditions [11] [12]. The choice of solvent must balance reaction efficiency with substrate solubility and product isolation considerations [15].

Purification Protocols and Yield Maximization

The purification of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide requires specialized protocols tailored to the unique physicochemical properties of this compound [16] [17] [18]. Effective purification strategies must address the presence of multiple functional groups, including the tetrazole ring, amino group, and amide functionality, each contributing distinct solubility and chemical stability characteristics [19] [20].

Column chromatography represents the primary purification method for complex tetrazole derivatives, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [21] [18]. Research has demonstrated that gradient elution systems employing dichloromethane, methanol, and acetic acid in ratios of 98:1:1 to 92:5:3 provide effective separation of tetrazole compounds from synthetic impurities [21]. The inclusion of acetic acid in the mobile phase helps to suppress potential tailing effects associated with the basic amino functionality [21].

Recrystallization techniques offer an alternative purification approach, particularly effective for achieving high purity levels in the final product [16] [19]. The selection of appropriate recrystallization solvents requires careful consideration of the compound's solubility profile across different temperature ranges [19] [20]. Studies have shown that chloroform provides effective solubility for tetrazole derivatives at elevated temperatures, with controlled cooling promoting the formation of high-quality crystals [16].

Purification MethodSolvent SystemTemperature (°C)Recovery (%)Purity (%)
Column ChromatographyDCM/MeOH/AcOH (92:5:3)2585-9295-98
RecrystallizationChloroform5075-8598-99
PrecipitationWater/HCl2580-9090-95
SublimationVacuum60-8070-8099+

Yield maximization strategies focus on optimizing reaction conditions while minimizing product losses during workup and purification procedures [17] [22]. The implementation of efficient catalyst recovery systems allows for reduced catalyst loading while maintaining high reaction efficiency [17]. Research has demonstrated that heterogeneous catalysts can be recovered through simple filtration procedures, with catalyst reuse maintaining comparable activity levels across multiple reaction cycles [17].

Temperature control during purification processes proves critical for preventing thermal decomposition of sensitive tetrazole derivatives [16] [19]. Studies indicate that recrystallization temperatures should not exceed 50°C for extended periods, as higher temperatures may lead to degradation of the amino functionality or tetrazole ring opening [16]. The use of hot filtration techniques allows for the removal of insoluble impurities while maintaining product integrity [16].

Drying protocols must be carefully optimized to remove residual solvents without compromising product quality [19] [20]. Vacuum drying at temperatures below 60°C has proven effective for removing trace solvent content while preserving the crystalline structure of the purified compound [16]. The use of anhydrous drying agents such as calcium sulfate or magnesium sulfate during the final purification stages helps ensure complete solvent removal [19].

XLogP3

1.5

Wikipedia

2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide

Dates

Last modified: 08-15-2023

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